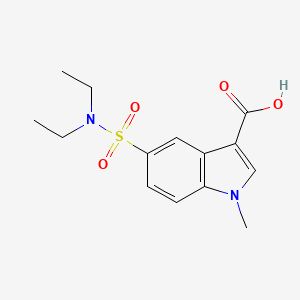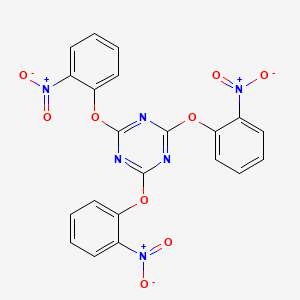
1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)-: is an organic compound belonging to the triazine family Triazines are heterocyclic aromatic compounds with a six-membered ring containing three nitrogen atoms This specific compound is characterized by the presence of three 2-nitrophenoxy groups attached to the triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)- can be synthesized through a multi-step process involving the nucleophilic substitution of cyanuric chloride with 2-nitrophenol. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the substitution of chlorine atoms with 2-nitrophenoxy groups. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of 1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters. The final product is purified through crystallization or distillation techniques to achieve the desired quality and consistency .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the nitrophenoxy groups are replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can also undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, hydrazine, and other nucleophiles in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Major Products Formed:
Nucleophilic Substitution: Azido, hydrazino, or other substituted derivatives.
Reduction: Amino derivatives.
Oxidation: Nitroso or nitro derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Additionally, the compound’s nitro groups can undergo redox reactions, generating reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its applications in the manufacture of laminates, adhesives, and coatings.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of disinfectants, herbicides, and as a stabilizer for chlorine in swimming pools.
2,4,6-Tris(trinitromethyl)-1,3,5-triazine: Noteworthy for its potential use as an oxygen source in explosives due to its high nitro content.
Uniqueness: 1,3,5-Triazine, 2,4,6-tris(2-nitrophenoxy)- is unique due to its specific substitution pattern and the presence of nitrophenoxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, including materials science, medicinal chemistry, and industrial processes.
Properties
CAS No. |
114567-96-3 |
|---|---|
Molecular Formula |
C21H12N6O9 |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
2,4,6-tris(2-nitrophenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C21H12N6O9/c28-25(29)13-7-1-4-10-16(13)34-19-22-20(35-17-11-5-2-8-14(17)26(30)31)24-21(23-19)36-18-12-6-3-9-15(18)27(32)33/h1-12H |
InChI Key |
RDUMLIRCRULGLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=NC(=NC(=N2)OC3=CC=CC=C3[N+](=O)[O-])OC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


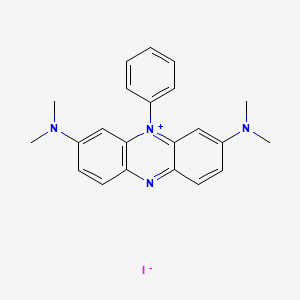

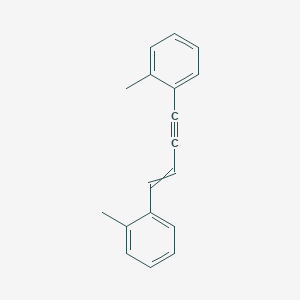
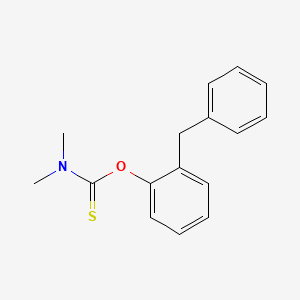
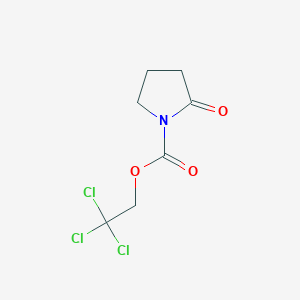
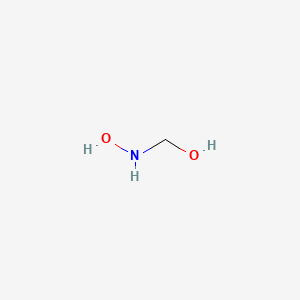
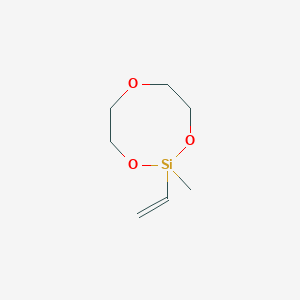


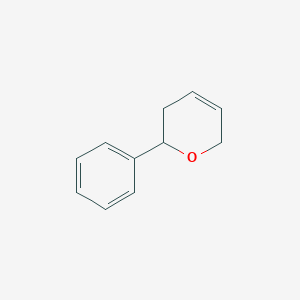

![2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL](/img/structure/B14288257.png)
![[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14288258.png)
